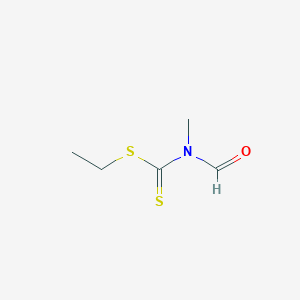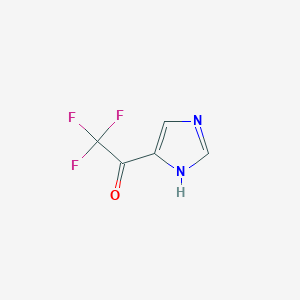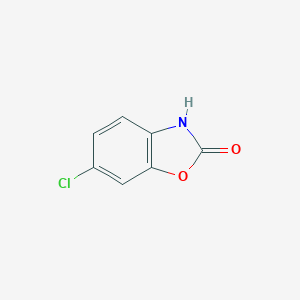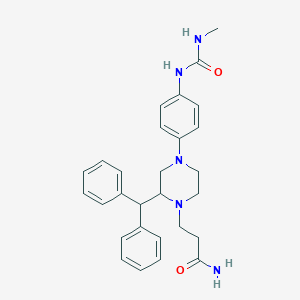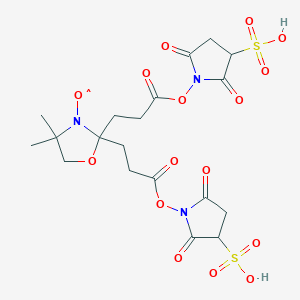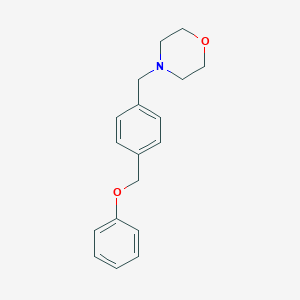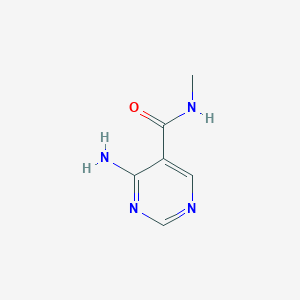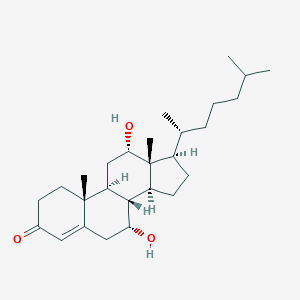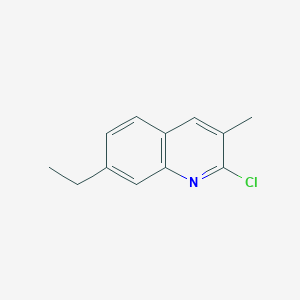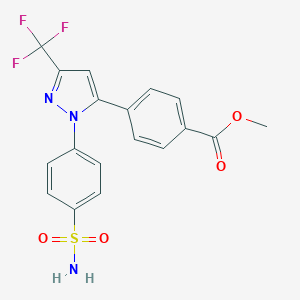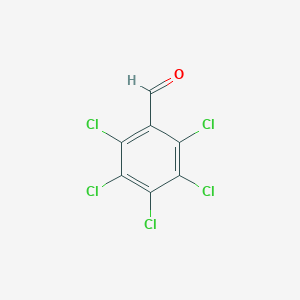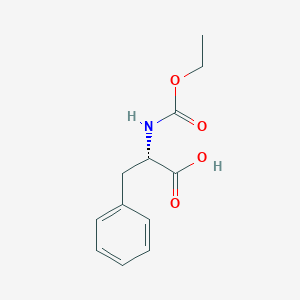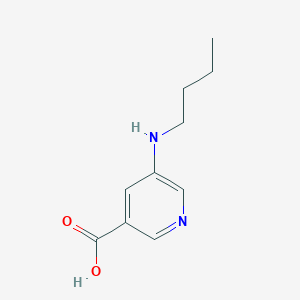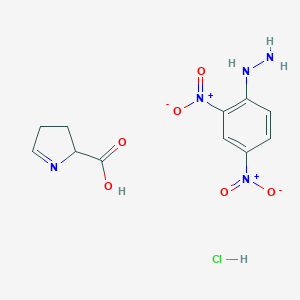![molecular formula C11H21N B025094 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane CAS No. 100049-33-0](/img/structure/B25094.png)
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of tropane alkaloids. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. In 2.1]octane.
Mécanisme D'action
The mechanism of action of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in analgesic and anesthetic effects.
Effets Biochimiques Et Physiologiques
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been shown to have significant effects on the central nervous system. It has been shown to produce analgesia, sedation, and anesthesia. It has also been shown to produce respiratory depression and hypothermia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is its potent analgesic and anesthetic properties. This makes it a useful compound for the study of pain and anesthesia. However, one of the limitations of this compound is its potential for abuse and addiction.
Orientations Futures
There are several future directions for the study of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the study of the compound's effects on other neurotransmitter systems. Additionally, the potential use of this compound as a treatment for cocaine addiction warrants further investigation.
Méthodes De Synthèse
The synthesis of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the reaction of tropinone with isobutyraldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to have significant analgesic and anesthetic properties. It has also been studied for its potential use as a treatment for cocaine addiction.
Propriétés
Numéro CAS |
100049-33-0 |
|---|---|
Nom du produit |
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
8-methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8(2)9-6-10-4-5-11(7-9)12(10)3/h8-11H,4-7H2,1-3H3 |
Clé InChI |
SJGBMBXFKRINSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2CCC(C1)N2C |
SMILES canonique |
CC(C)C1CC2CCC(C1)N2C |
Synonymes |
Tropane, 3-isopropyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



